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molecular formula C8H14O B1616928 2,2,5-Trimethylcyclopentanone CAS No. 4573-09-5

2,2,5-Trimethylcyclopentanone

Cat. No. B1616928
M. Wt: 126.2 g/mol
InChI Key: KWJHOYYJYPCTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353063B2

Procedure details

A solution of the product of Example 8c in methanol and water (7.4 g, ˜35.7 mmol) was acidified with concentrated hydrochloric acid to pH=1 and then heated to reflux for 1 hour. The reaction mixture was cooled and then diluted with water (70 mL) and the organics were extracted with diethyl ether (80 mL×4). The combined organic phase was washed with brine (160 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound as a light yellow liquid contaminated with some solvent (4.93 g, Purity: ˜85%). 1H NMR (400 MHz, CDCl3) δ 2.26-2.09 (m, 2H), 1.85-1.79 (m, 1H), 1.72-1.64 (m, 1H), 1.54-1.45 (m, 1H), 1.12 (d, J=6.8 Hz, 3H), 1.08 (s, 3H), 0.98 (s, 3H) ppm.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
7.4 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:10]([O-])=O)[CH2:6][CH2:5][C:4](C)([CH3:7])[C:3]1=[O:9].[K+].Cl>CO.O>[CH3:1][C:2]1([CH3:10])[CH2:6][CH2:5][CH:4]([CH3:7])[C:3]1=[O:9] |f:0.1|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C(CC1)(C)C)=O)C(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
7.4 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted with diethyl ether (80 mL×4)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (160 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C(CC1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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